molecular formula C12H10N2O B13754795 5-phenyl-2-Pyridinecarboxamide

5-phenyl-2-Pyridinecarboxamide

Cat. No.: B13754795
M. Wt: 198.22 g/mol
InChI Key: VWOMXLVSLNIHMU-UHFFFAOYSA-N
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Description

5-phenyl-2-Pyridinecarboxamide: is an organic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol It is a derivative of pyridine, where a phenyl group is attached to the second position of the pyridine ring, and a carboxamide group is attached to the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-2-Pyridinecarboxamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of magnetically recoverable catalysts has been explored to facilitate the synthesis of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-phenyl-2-Pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-phenyl-2-Pyridinecarboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-phenyl-2-Pyridinecarboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

  • Pyridine-2-carboxamide (Picolinamide)
  • Pyridine-3-carboxamide (Nicotinamide)
  • Pyridine-4-carboxamide (Isonicotinamide)

Comparison: 5-phenyl-2-Pyridinecarboxamide is unique due to the presence of the phenyl group at the second position of the pyridine ringCompared to other pyridinecarboxamides, this compound exhibits distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-phenylpyridine-2-carboxamide

InChI

InChI=1S/C12H10N2O/c13-12(15)11-7-6-10(8-14-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15)

InChI Key

VWOMXLVSLNIHMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)N

Origin of Product

United States

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